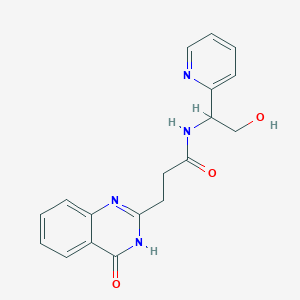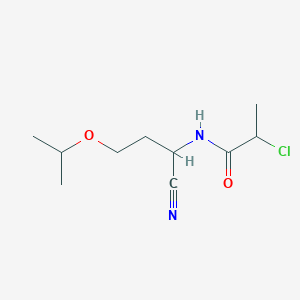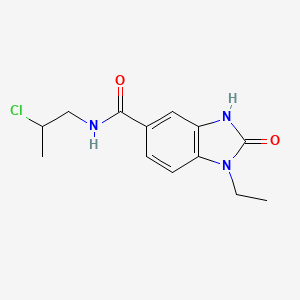![molecular formula C8H12ClN3O3 B7432146 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7432146.png)
5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide, also known as CPMA, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPMA is a synthetic compound that belongs to the oxazole family, which is known for its diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide is not yet fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of certain enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the growth of bacterial strains by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide in lab experiments is its diverse biological activities. This compound has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities, making it a valuable tool for studying these biological processes. Additionally, this compound is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in certain cell lines at high concentrations. Additionally, this compound has been found to exhibit genotoxicity in some assays. Therefore, caution should be taken when using this compound in experiments, and appropriate safety measures should be followed.
Direcciones Futuras
There are several future directions for research on 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide. One area of interest is the development of this compound-based therapeutics for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, the development of new synthetic methods for this compound could lead to the discovery of novel analogs with improved biological activities.
Métodos De Síntesis
5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide can be synthesized through a multistep process that involves the reaction of various chemical intermediates. The first step involves the reaction of 2-chloropropanoyl chloride with 2-aminoethanol to form 5-chloro-2-hydroxy-N-(2-hydroxyethyl) acetamide. This intermediate is then treated with triethylamine to form 5-chloro-N-(2-hydroxyethyl) acetamide. The final step involves the reaction of this intermediate with 4,5-dihydro-1,2-oxazole-3-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to reduce inflammation in animal models of arthritis and colitis. This compound has also been found to exhibit antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
5-[(2-chloropropanoylamino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O3/c1-4(9)8(14)11-3-5-2-6(7(10)13)12-15-5/h4-5H,2-3H2,1H3,(H2,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIZUURFHUBASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CC(=NO1)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1-benzofuran-2-carbonylamino)butyl]pyridazine-4-carboxamide](/img/structure/B7432065.png)
![2-[2-[cyclopropyl(propan-2-yl)amino]ethyl-(4-methoxy-3,5-dimethylphenyl)sulfonylamino]-N-methylacetamide](/img/structure/B7432069.png)
![2-[2,3-dihydro-1-benzofuran-7-ylsulfonyl-[4-(2-methylimidazol-1-yl)butyl]amino]-N-methylacetamide](/img/structure/B7432074.png)
![2-[2,3-dihydro-1-benzofuran-7-ylsulfonyl-[2-(3,3-dimethylpiperidin-1-yl)ethyl]amino]-N-methylacetamide](/img/structure/B7432077.png)
![N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432093.png)
![N-(2-bromoprop-2-enyl)-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432098.png)
![N-(3-fluoropropyl)-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432104.png)

![methyl 2-[[(4,4-diethyl-2-oxopyrrolidin-3-yl)amino]methyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7432119.png)
![Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate](/img/structure/B7432127.png)


![2-chloro-N-[3-(dimethylsulfamoyl)-1,1,1-trifluoropropan-2-yl]propanamide](/img/structure/B7432149.png)
![2-chloro-1-(3-chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)propan-1-one](/img/structure/B7432162.png)
